2-nitro-N-(trifluoromethyl)aniline

Description

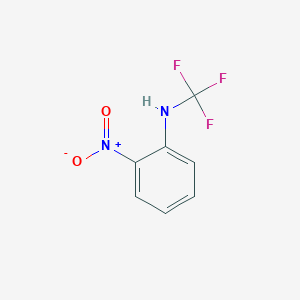

2-Nitro-N-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a nitro (-NO₂) group at the ortho position (position 2) and a trifluoromethyl (-CF₃) group attached to the amino nitrogen.

Properties

Molecular Formula |

C7H5F3N2O2 |

|---|---|

Molecular Weight |

206.12 g/mol |

IUPAC Name |

2-nitro-N-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-3-1-2-4-6(5)12(13)14/h1-4,11H |

InChI Key |

QFHJYLLWCLQLHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

One widely reported method involves catalytic hydrogenation of nitro-substituted trifluoromethyl aromatic compounds to obtain trifluoromethylanilines. For example, 2-trifluoromethyl-4-chloronitrobenzene is subjected to catalytic hydrogenation using palladium on activated carbon (Pd/C) as a catalyst under hydrogen gas atmosphere.

-

- A mixture of 2-trifluoromethyl-4-chloronitrobenzene in methanol or water is hydrogenated at mild temperatures (20–75 °C) under low-pressure hydrogen (up to 0.2 bar or slightly higher).

- Sodium hydroxide solution is added during the reaction to facilitate dechlorination and to complete hydrogenation.

- The catalyst is filtered off after completion, and the product is purified by steam distillation or vacuum distillation.

-

- Yields reported range from 81% to 95% based on theory.

- Gas chromatography confirms product purity exceeding 98% for 2-trifluoromethylaniline.

This method is industrially favorable due to mild conditions and high selectivity, avoiding the use of hazardous reagents like phosgene.

Nucleophilic Aromatic Substitution with Ammonia

Another preparative route involves the nucleophilic substitution of halogenated nitrobenzotrifluoride derivatives with aqueous ammonia under pressure and elevated temperature.

-

- 4-chloro-3-nitrobenzotrifluoride is reacted with excess aqueous ammonia in a stainless steel autoclave.

- The mixture is heated to approximately 115 °C under pressure (~11 bar) for 6 hours.

- Upon cooling, the crystalline 2-nitro-4-trifluoromethylaniline is filtered, washed, and dried.

-

- Yields are very high, typically 98–99% of theoretical.

- Purity assessed by HPLC is greater than 98%.

- Melting point reported around 106–107.5 °C confirms compound identity.

| Starting Material | Reagent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-chloro-3-nitrobenzotrifluoride | Excess aqueous ammonia | 115 | 11 | 6 | 98–99 | >98 |

This method avoids toxic reagents and provides a scalable industrial process for obtaining 2-nitro-4-trifluoromethylaniline.

Amination Using Alkylamines in Polar Aprotic Solvents

For derivatives such as N-ethyl-2-nitro-4-(trifluoromethyl)aniline, nucleophilic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with ethylamine hydrochloride in the presence of triethylamine in N,N-dimethylformamide (DMF) is reported.

-

- The chloronitrobenzotrifluoride is dissolved in DMF at 0 °C.

- Triethylamine and ethylamine hydrochloride are added portion-wise.

- The reaction mixture is stirred and heated to 100 °C for 2 hours.

- After reaction completion, the mixture is diluted with ethyl acetate and water, separated, dried, and purified by flash chromatography.

-

- Yield: approximately 72%.

- Product isolated as yellow solid with LC-MS confirming molecular ion at m/z 235.1 [M+H]+.

This method is useful for preparing N-alkylated nitroanilines with trifluoromethyl substitution.

Comparative Summary Table of Preparation Methods

Analytical and Purification Considerations

-

- Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard for purity evaluation, often showing >98% purity for the target compound.

- Melting point determination (e.g., 106–107 °C for 2-nitro-4-trifluoromethylaniline) confirms identity.

-

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to assign chemical shifts influenced by the trifluoromethyl group.

- Mass spectrometry (MS) confirms molecular weight and substitution patterns.

-

- Steam distillation and vacuum distillation are effective for isolating aniline derivatives after catalytic hydrogenation.

- Chromatographic methods (flash chromatography) are employed for alkylated derivatives.

Chemical Reactions Analysis

2-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogen and catalysts, forming 2-amino-N-(trifluoromethyl)aniline.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives

Scientific Research Applications

2-nitro-N-(trifluoromethyl)aniline is used in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-nitro-N-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic sites in proteins .

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 2: Impact of Substituent Position on Activity

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 2-nitro-N-(trifluoromethyl)aniline?

Answer:

Key techniques include:

- NMR Spectroscopy : For structural elucidation of substituents (e.g., distinguishing nitro and trifluoromethyl groups via , , and NMR) .

- FT-IR : To identify functional groups (e.g., nitro stretching at ~1520 cm and N–H vibrations) .

- UV-Vis Spectroscopy : To study electronic transitions influenced by electron-withdrawing groups (e.g., nitro and trifluoromethyl) .

- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Work in a fume hood due to potential inhalation hazards .

- Emergency Measures : Ensure access to eyewash stations and safety showers; store away from oxidizing agents .

Advanced: How do electronic effects of the nitro and trifluoromethyl groups influence substitution reactions?

Answer:

- Nitro Group : Strongly electron-withdrawing, meta-directing in electrophilic substitution, and activates the ring for nucleophilic attack at ortho/para positions .

- Trifluoromethyl Group : Electron-withdrawing via inductive effects, reducing amine basicity and altering regioselectivity in reactions .

- Methodological Insight : Use DFT calculations (e.g., NBO analysis) to predict charge distribution and reactive sites .

Advanced: What computational approaches predict the electronic structure of this compound?

Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- Molecular Electrostatic Potential (MEP) : Maps highlight electrophilic/nucleophilic regions for reaction planning .

- TD-DFT : Predicts UV-Vis absorption spectra for comparison with experimental data .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., sulfonyl or piperazinyl groups) and test in vitro bioactivity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., tubulin) to explain activity discrepancies .

- Dose-Response Studies : Validate potency differences across derivatives using IC assays .

Basic: What are the key physical properties relevant to experimental design?

Answer:

- Solubility : Sparingly soluble in water; use polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Melting Point : Critical for purification (e.g., recrystallization); compare with literature values .

- Density/Refractive Index : Aid in solvent selection and purity assessment .

Advanced: What challenges arise in regioselective functionalization, and how are they addressed?

Answer:

- Steric Hindrance : The bulky trifluoromethyl group limits accessibility to certain positions. Use directing groups (e.g., sulfonamides) to control substitution .

- Catalytic Strategies : Employ palladium catalysts for cross-coupling reactions at less hindered sites .

- Temperature/Solvent Optimization : Higher temperatures in DMF improve reaction rates for meta-substitution .

Advanced: How do steric/electronic effects impact crystal packing in derivatives?

Answer:

- X-Ray Diffraction : Reveals intermolecular interactions (e.g., hydrogen bonds between nitro and amine groups) .

- Trifluoromethyl Effects : Enhances crystal density via C–F···H interactions, influencing melting points .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

- Direct Nitration : Nitrate N-(trifluoromethyl)aniline using mixed acid (HSO/HNO) under controlled conditions .

- Nucleophilic Substitution : Replace halides in 2-nitrohalobenzenes with trifluoromethylamine .

- Catalytic Coupling : Use Pd(0) catalysts for Suzuki-Miyaura reactions with boronic acid derivatives .

Advanced: How can synthetic yields of derivatives be optimized under catalytic conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.